molecular formula C19H15N5S B5091658 2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

Cat. No. B5091658
M. Wt: 345.4 g/mol
InChI Key: ODNWJHRNOQCMEE-UHFFFAOYSA-N
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Description

2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell signaling pathways that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile has several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. However, one of the limitations of this compound is that it can be difficult to synthesize in large quantities, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile. One area of research is in the development of new cancer drugs based on this compound, either as a stand-alone treatment or in combination with other drugs. Another area of research is in the study of the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes involved in cancer cell signaling pathways. Additionally, research could be conducted on the potential applications of this compound in other areas of scientific research, such as neuroscience or immunology.

Synthesis Methods

The synthesis of 2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile involves the reaction of 5-(1H-indol-3-yl)-4-methyl-1,2,4-triazole-3-thiol with 2-chlorobenzonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 120-130°C. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, colon, and lung cancer.

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5S/c1-24-18(16-11-21-17-9-5-4-8-15(16)17)22-23-19(24)25-12-14-7-3-2-6-13(14)10-20/h2-9,11,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNWJHRNOQCMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

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